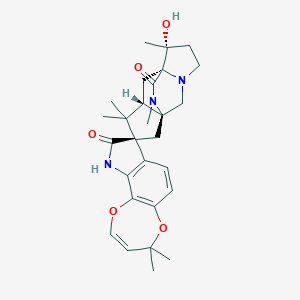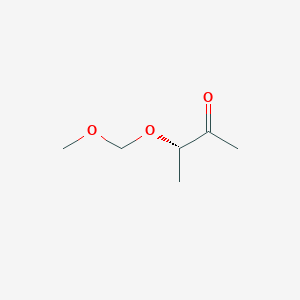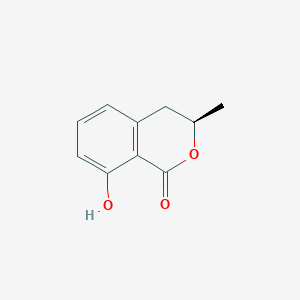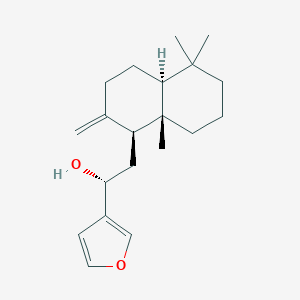
Paraherquamide
Descripción general
Descripción
Paraherquamide is a novel therapeutic agent that has been developed for the treatment of a variety of diseases. It is a small molecule that has been shown to have a wide range of therapeutic effects.
Aplicaciones Científicas De Investigación
Actividad antihelmíntica
Paraherquamide A es conocido por su actividad antihelmíntica . Se ha demostrado que es eficaz contra nematodos parásitos, como Trichostrongylus colubriformi . El compuesto induce una parálisis flácida rápida en estos parásitos sin afectar la concentración de ATP, lo que indica una posible acción sobre el sistema nervioso o el sistema neuromuscular .
Selectividad para los receptores nicotínicos de acetilcolina de tipo L (nAChRs)
This compound A actúa selectivamente sobre los nAChRs de tipo L de nematodos . Esta selectividad es de gran interés, ya que podría aprovecharse potencialmente para el desarrollo de tratamientos antihelmínticos más específicos .
Estudios estructurales
La estructura de this compound A se ha determinado mediante cristalografía de rayos X . Esta información estructural es crucial para comprender el mecanismo de acción del compuesto y para el diseño de compuestos relacionados<a aria-label="1: The structure of this compound A has been determined through X-ray crystallography12" data-citationid="972415c2-754f-418e-6d0b-6f28af71215f-29" h="ID=SERP,5015.1" href="https://molpharm.aspetjournals.org/content/103/
Mecanismo De Acción
Target of Action
Paraherquamide A, a polycyclic oxindole alkaloid, acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of nematodes .
Mode of Action
This compound A interacts with its targets, the L-type nAChRs, in a selective manner . The compound has a higher efficacy for the levamisole-sensitive L-type nAChR than the nicotine-sensitive N-type nAChR . This selectivity is believed to be due to the structural features of loop C, loop E, and loop F of the orthosteric receptor binding site .
Biochemical Pathways
It’s known that the compound interferes with the cholinergic neurotransmission in parasitic nematodes . This disruption of neurotransmission leads to paralysis and death of the nematodes .
Result of Action
The primary molecular effect of this compound A is the selective inhibition of L-type nAChRs . This leads to a disruption of signal transmission in the nervous system of the nematodes, resulting in paralysis and death . The cellular effects would include a disruption of normal cellular functions due to the paralysis of the organism.
Direcciones Futuras
The results of the studies create a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . The divergent route that has been devised provided access to a wide range of prenylated indole alkaloids that are differently substituted on the cyclic amine core .
Análisis Bioquímico
Biochemical Properties
Paraherquamide interacts with a non-ribosomal peptide synthetase, a variant number of prenyltransferases, and a series of oxidases . These interactions are responsible for the diverse tailoring modifications of the cyclodipeptide structural core of this compound .
Cellular Effects
It is known that this compound influences cell function through its interactions with various enzymes and proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Two different types of intramolecular Diels-Alderases operate to generate the monooxopiperazine and dioxopiperazine ring systems for this class of alkaloid natural products .
Temporal Effects in Laboratory Settings
It is known that this compound has a stable structure and does not degrade easily .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Paraherquamide involves a total of 12 steps and includes the use of various chemical reactions such as condensation, reduction, oxidation, and cyclization.", "Starting Materials": [ "L-tryptophan", "2,4-dichlorobenzaldehyde", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "sodium borohydride", "sodium nitrite", "copper(II) sulfate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of L-tryptophan with 2,4-dichlorobenzaldehyde in the presence of acetic acid and ethanol to form the corresponding Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride to obtain the corresponding amine.", "Step 3: Alkylation of the amine with methyl iodide to form the corresponding quaternary ammonium salt.", "Step 4: Treatment of the quaternary ammonium salt with sodium hydride and ethyl acetoacetate to form the corresponding enolate.", "Step 5: Reaction of the enolate with 2,4-dichlorobenzaldehyde in the presence of acetic acid and ethanol to form the corresponding aldol product.", "Step 6: Reduction of the aldol product using sodium borohydride to obtain the corresponding alcohol.", "Step 7: Oxidation of the alcohol using copper(II) sulfate and sodium nitrite to form the corresponding aldehyde.", "Step 8: Cyclization of the aldehyde using sodium hydroxide to form the corresponding dihydroindole intermediate.", "Step 9: Reduction of the dihydroindole intermediate using sodium borohydride to obtain the corresponding alcohol.", "Step 10: Oxidation of the alcohol using sodium chlorite and hydrochloric acid to form the corresponding aldehyde.", "Step 11: Cyclization of the aldehyde using sodium carbonate to form the corresponding indole intermediate.", "Step 12: Final cyclization of the indole intermediate using acetic acid and water to form Paraherquamide." ] } | |
| 77392-58-6 | |
Fórmula molecular |
C28H35N3O5 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
(6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |
InChI |
InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1 |
Clave InChI |
UVZZDDLIOJPDKX-USRGNAASSA-N |
SMILES isomérico |
C[C@]1(CCN2[C@]13C[C@H]4C([C@]5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C)O |
SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |
SMILES canónico |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |
Apariencia |
White Powder |
Sinónimos |
paraherquamide paraherquamide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Paraherquamide A in nematodes?
A1: this compound A acts as a nicotinic acetylcholine receptor (nAChR) antagonist in nematodes. [] Specifically, it exhibits selectivity for the L-type nAChRs over the N-type nAChRs. []
Q2: How does this compound A's antagonism of nAChRs lead to its anthelmintic effect?
A2: By blocking cholinergic neuromuscular transmission, PHQ induces flaccid paralysis in nematodes. [] This paralysis disrupts the parasite's ability to feed and reproduce, ultimately leading to its elimination.
Q3: Which nematode species are particularly susceptible to this compound A's anthelmintic activity?
A3: this compound A demonstrates high efficacy against a range of gastrointestinal nematodes, including drug-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis. [, ]
Q4: What is the molecular formula and weight of this compound A?
A4: The molecular formula of this compound A is C28H35N3O4, and its molecular weight is 477.6 g/mol. []
Q5: What spectroscopic techniques are typically employed to characterize this compound A?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, along with Mass Spectrometry (MS), are commonly used to elucidate the structure of PHQ and its analogs. [, , ]
Q6: How do structural modifications of this compound A impact its anthelmintic activity?
A6: Minor alterations to the PHQ structure can significantly affect its potency. For instance, substituting the C-14 methyl group or altering the stereochemistry at C-14 substantially reduces its activity. [] Conversely, the reduction of PHQ to 2-deoxy-paraherquamide (derquantel) retains its anthelmintic activity while improving its safety profile. [, ]
Q7: Which structural features contribute to the L-type nAChR selectivity observed with this compound A?
A7: Crystallographic studies of PHQ complexed with acetylcholine binding protein (AChBP) reveal that loop C, loop E, and loop F within the receptor's orthosteric binding site play crucial roles in its L-type nAChR selectivity. []
Q8: How is this compound A metabolized in different animal species?
A8: this compound A undergoes extensive metabolism, with significant species-dependent variations. Sheep and gerbils primarily metabolize PHQ at the pyrrolidine moiety, yielding active metabolites. In contrast, dogs metabolize the dioxepene group, leading to inactive metabolites and potentially explaining the compound's lack of efficacy in this species. []
Q9: What in vitro assays are employed to assess this compound A's anthelmintic activity?
A9: The Caenorhabditis elegans motility assay is widely used to evaluate PHQ's anthelmintic potential in vitro. [] Additionally, muscle tension and microelectrode recordings in isolated Ascaris suum body wall segments provide insights into its mechanism of action. []
Q10: Which animal models are commonly used to investigate this compound A's efficacy and safety?
A10: Sheep and gerbils serve as primary animal models for studying PHQ's anthelmintic activity and pharmacokinetic profile. [, , ]
Q11: Are there known cases of nematode resistance to this compound A or its derivatives?
A11: While PHQ demonstrates efficacy against some drug-resistant nematode strains, the potential for resistance development remains a concern. Combining derquantel with abamectin, a macrocyclic lactone with a distinct mode of action, aims to mitigate resistance selection in commercial formulations like Startect. []
Q12: What are the known toxicological effects of this compound A in mammals?
A12: this compound A exhibits species-dependent toxicity. While generally safe in ruminants like sheep, it can induce severe toxicosis in dogs at doses far below those tolerated by ruminants. [] This toxicity is attributed to its antagonistic effects on mammalian nicotinic acetylcholine receptors, particularly alpha3 ganglionic and muscle-type subtypes. []
Q13: What tools and resources are essential for advancing research on this compound A and related compounds?
A13: Continued research on PHQ necessitates access to advanced analytical techniques like high-resolution NMR and MS, along with bioassays, cell lines, and animal models. Computational chemistry tools for structure-based drug design and QSAR modeling can further accelerate the development of novel anthelmintic agents.
Q14: What are some significant milestones in the research and development of this compound A as an anthelmintic agent?
A14: Key milestones include the isolation of PHQ from Penicillium paraherquei, elucidation of its structure, identification of its target and mechanism of action, and the development of the semi-synthetic derivative derquantel with improved safety. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)



![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)




![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

